molecular formula C13H10ClF3N4S B3123299 N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide CAS No. 306976-64-7

N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide

Cat. No. B3123299
CAS RN: 306976-64-7
M. Wt: 346.76 g/mol
InChI Key: FWBMIHOOBXHNCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves various methods, including the use of 4-(Trifluoromethyl)aniline as a synthetic building block .


Molecular Structure Analysis

The molecular structure of “N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide” is characterized by the presence of an allyl group, a pyrazole ring, a carbothioamide group, and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The molecular weight of this compound is 346.76 g/mol.

Scientific Research Applications

Agrochemical Applications

TFMP derivatives, including the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In addition to their use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Functional Materials

Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine, including TFMP derivatives .

Synthesis of Other Compounds

TFMP derivatives, including the compound , can serve as key intermediates in the synthesis of other compounds . For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Future Directions

The future directions for “N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide” and similar compounds are promising. Trifluoromethylpyridines (TFMP) and its derivatives are of significant importance in the pharmaceutical industry and agrochemicals . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines (tfmp) derivatives, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of targets, depending on the specific derivative and its application .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

Tfmp derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these interactions can vary widely, from the protection of crops from pests in the case of agrochemical applications, to various therapeutic effects in the case of pharmaceutical applications .

Pharmacokinetics

The pharmacokinetic profiles of similar compounds, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been studied . These studies can provide insights into the potential ADME properties of N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide and their impact on its bioavailability.

Result of Action

The effects of similar compounds, such as tfmp derivatives, can range from pest protection in crops to various therapeutic effects in humans and animals .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of similar compounds .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-enylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4S/c1-2-3-18-12(22)21-7-8(5-20-21)11-10(14)4-9(6-19-11)13(15,16)17/h2,4-7H,1,3H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMIHOOBXHNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122609
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-2-propen-1-yl-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide

CAS RN

306976-64-7
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-2-propen-1-yl-1H-pyrazole-1-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306976-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-2-propen-1-yl-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide
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Reactant of Route 6
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